Hexafluorobenzene

Overview

Description

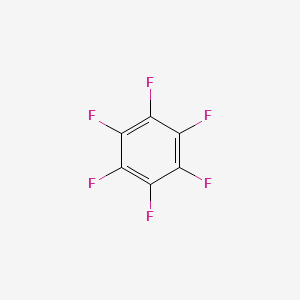

Hexafluorobenzene (C₆F₆), a fully fluorinated derivative of benzene, is a colorless liquid with a molecular weight of 186.056 g/mol, density of 1.6120 g/cm³, melting point of 5.2°C, and boiling point of 80.3°C . Its synthesis typically involves halogen exchange reactions between alkali fluorides and chlorobenzene derivatives, avoiding direct fluorination of benzene due to practical challenges . HFB is valued in laboratory settings for its unique spectroscopic properties, serving as a reference in ¹⁹F NMR spectroscopy and as a solvent in studies of oxygen transport due to its high gas solubility .

Mechanism of Action

Target of Action

Hexafluorobenzene (HFB) is an organofluorine compound, a derivative of benzene where all hydrogen atoms have been replaced by fluorine atoms . It has been used as a reporter molecule to investigate tissue oxygenation in vivo . The primary targets of HFB are the tissues where oxygenation levels are being studied .

Mode of Action

HFB exhibits high gas solubility with ideal liquid-gas interactions . It interacts with its targets (tissues) by being exceedingly hydrophobic, allowing it to penetrate cellular membranes and reach hypoxic (low oxygen) regions . Since molecular oxygen is paramagnetic, it causes 19F NMR spin lattice relaxation (R1), specifically a linear dependence R1= a + bpO2 has been observed .

Biochemical Pathways

The photochemical isomerization and nonradiative decay processes of HFB have been investigated theoretically . On the S0 potential energy surface, HFB could isomerize to three different products . Following excitation to the S2 state with the perpendicular π → σ* transition, a chair-type minimum with Cs symmetry was found on the S2 potential energy surface . Both the S2 and S1 photochemistries of HFB yielded Dewar-HFB via the S1/S0 conical intersection .

Pharmacokinetics

HFB is a colorless liquid with a density of 1.6120 g/cm3 . It has a boiling point of 80.1 °C , suggesting that it can be readily absorbed and distributed in the body due to its liquid state at physiological temperatures. Its hydrophobic nature suggests that it may be metabolized and excreted slowly.

Result of Action

The molecular and cellular effects of HFB’s action primarily involve changes in tissue oxygenation .

Biochemical Analysis

Biochemical Properties

Hexafluorobenzene plays a role in biochemical reactions primarily due to its unique chemical structure. It is exceedingly hydrophobic and exhibits high gas solubility, making it useful as a reporter molecule in studies investigating tissue oxygenation in vivo . This compound interacts with various biomolecules, including enzymes and proteins, through nucleophilic aromatic substitution reactions. For example, it reacts with sodium hydrosulfide to produce pentafluorothiophenol . These interactions are crucial for understanding the compound’s behavior in biological systems.

Cellular Effects

This compound has been shown to cause various effects on different types of cells and cellular processes. It can cause eye and skin irritation, respiratory and digestive tract irritation, and central nervous system depression . Additionally, this compound has been identified as a neurotoxicant by the National Institute for Occupational Safety and Health (NIOSH) . These effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules and enzyme inhibition or activation. This compound undergoes nucleophilic aromatic substitution reactions, which are essential for its biochemical activity . The compound’s ability to act as a molecular amplifier, due to its high solubility for oxygen, further influences its mechanism of action . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and high gas solubility, which makes it suitable for long-term studies . Its hydrophobic nature and potential for causing tissue necrosis and blood clots in animal models indicate that its effects can vary depending on the duration of exposure . These temporal effects are important for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that high doses of this compound can lead to tissue necrosis, blood clots, and thrombosis . In contrast, lower doses may not exhibit these toxic effects. The compound’s impact on animal behavior, such as reduced mobility and muscle weakness, further underscores the importance of dosage in determining its safety and efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to undergo nucleophilic aromatic substitution reactions allows it to participate in metabolic processes . Additionally, this compound’s high gas solubility and hydrophobic nature influence its role in metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s metabolic fate.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its hydrophobic nature and high gas solubility facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of the cell . Additionally, this compound’s interactions with specific targeting signals and post-translational modifications can direct it to particular compartments or organelles, influencing its activity and function.

Biological Activity

Hexafluorobenzene (HFB), a fluorinated aromatic compound, has garnered attention in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential applications, and associated toxicological effects.

This compound (CF) is characterized by six fluorine atoms attached to a benzene ring. This unique structure imparts distinct chemical properties, such as high stability and low reactivity under normal conditions.

Biological Interactions

1. Reaction with Thiols:

HFB has been shown to react selectively with free thiols, forming perfluoroaromatic linkages. This reaction has been utilized in the development of radiolabeled peptides for imaging applications. For instance, HFB was modified to create a dimeric peptide that demonstrated specific binding to integrin receptors, facilitating tumor imaging in vivo .

2. Muscle Tissue Toxicity:

Research indicates that HFB exhibits significant muscle toxicity when injected intramuscularly in mouse models. Behavioral assessments revealed mobility limitations due to tissue necrosis and thrombosis within 24 hours post-injection. In contrast, other fluorinated compounds like perfluoro-15-crown-5-ether showed no such adverse effects .

3. Antimicrobial Activity:

this compound itself does not exhibit direct antibacterial activity; however, it has been involved in studies assessing the efficacy of antimicrobial peptides. In these studies, HFB was used as a solvent or medium to evaluate the action of proline-rich antimicrobial peptides against various bacterial strains .

Toxicological Studies

Toxicological evaluations of HFB have highlighted its potential risks. In a comparative study with perfluoro-15-crown-5-ether, HFB was associated with significant muscle tissue damage and alterations in animal behavior due to its necrotic effects . Histological analyses confirmed the presence of blood clots and cellular damage in tissues exposed to HFB.

Case Studies

Case Study 1: Imaging Applications

A study demonstrated the successful application of HFB in creating radiolabeled peptides for dynamic imaging of muscle oxygenation using ^19F MRI. The results indicated that while HFB could effectively monitor physiological changes, its toxicity posed limitations for repeated use in clinical settings .

Case Study 2: Antimicrobial Peptide Efficacy

In another investigation, HFB served as a medium for testing the efficacy of novel antimicrobial peptides against multi-drug resistant bacteria. The study found that although HFB did not possess antibacterial properties itself, it facilitated the assessment of peptide activity under controlled conditions .

Table 1: Summary of Biological Activities of this compound

Table 2: Toxicological Effects Observed in Animal Models

Scientific Research Applications

Laboratory Applications

1.1. Tissue Oxygenation Studies

Hexafluorobenzene is widely used as a reporter molecule in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy for investigating tissue oxygenation. Its high gas solubility and low toxicity make it an ideal candidate for in vivo studies. The compound exhibits a single narrow ^19F NMR signal, allowing precise measurements of local oxygen levels in tissues. Notably, it has been utilized to assess tumor oxygenation changes in response to various treatments, including hyperoxic gas breathing and vascular disruption.

Case Study: Tumor Oxygenation Measurement

- Objective: To measure local oxygenation levels in tumor tissues.

- Method: Injection of this compound followed by ^19F NMR imaging.

- Findings: Correlation between this compound relaxation rates and tumor radiation response was established, demonstrating its effectiveness as a biomarker for oxygenation studies .

1.2. High-Pressure Research

This compound has been investigated under extreme pressure conditions to understand its phase transitions and structural properties. Studies have reported multiple phase transitions at pressures exceeding 20 GPa, with significant changes observed in its Raman spectra.

Table 1: Phase Transitions of this compound Under Pressure

| Pressure (GPa) | Phase Transition |

|---|---|

| 2 | I → II |

| 8.8 | II → III |

| 20.6 | IV (new phase) |

| 25.6 | Irreversible change to soft solid |

These findings highlight this compound's potential as a model compound for studying the behavior of fluorinated compounds under extreme conditions .

Chemical Reactions and Synthesis

This compound serves as a precursor or reactant in various chemical syntheses due to its reactivity under specific conditions.

2.1. Halogenation Reactions

This compound can undergo halogenation reactions, yielding products such as bromopentafluorobenzene and chloropentafluorobenzene when subjected to high temperatures in the presence of halogens.

Table 2: Yields from Halogenation Reactions

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Bromination | Bromopentafluorobenzene | 85-95 |

| Chlorination | Chloropentafluorobenzene | Up to 80 |

These reactions are influenced by factors such as temperature, reactant ratios, and reactor materials .

Fluorinated Solvents and Materials

This compound is employed as a solvent in various applications due to its unique properties:

- Hydrophobicity: Its hydrophobic nature makes it suitable for use in non-aqueous environments.

- Gas Solubility: High solubility for gases allows its application in gas chromatography and other analytical techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

Hexafluorobenzene readily undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms. The following reactions are notable:

-

Reaction with Sodium Hydrosulfide:

This reaction produces pentafluorothiophenol as the main product, demonstrating the ability of sodium hydrosulfide to substitute a fluorine atom in this compound.

-

Reactions with Hydroxides and Alcoholates:

This compound reacts with hydroxides, alcoholates, and organolithium compounds, leading to the substitution of one or more fluorine atoms. These reactions typically yield products where the substituents are para to each other, indicating a preference for specific steric orientations during substitution .

High-Temperature Reactions

Due to its high thermal stability, this compound can undergo various reactions at elevated temperatures:

-

Pyrolysis:

At temperatures exceeding 300 °C, this compound can decompose into several products, including octafluorotoluene and decafluorobiphenyl when subjected to pyrolysis in a platinum reactor at 850 °C. This process is complex and likely involves free-radical mechanisms .

-

Reactions with Halogens:

This compound can react with halogens such as bromine and chlorine under high-temperature conditions:

-

Bromination:

-

Chlorination:

Similar reactions occur with chlorine, producing chlorinated derivatives with high yields .

Reaction Mechanisms

The mechanisms of nucleophilic substitutions typically involve the displacement of fluoride ions by nucleophiles. The predominant mechanism is likely bimolecular nucleophilic substitution (SNAr), where the nucleophile attacks the carbon atom bearing the fluorine atom, resulting in the formation of a transition state that subsequently leads to product formation .

Reaction Conditions Influencing Yields

| Condition | Effect on Yield |

|---|---|

| Temperature | Higher temperatures generally increase yields for pyrolysis and halogenation reactions. |

| Molar Ratio of Reactants | Affects product distribution; optimal ratios lead to higher yields of desired products. |

| Contact Time | Longer contact times can enhance reaction completion but may also lead to side reactions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for hexafluorobenzene (HFB) in laboratory settings?

HFB is synthesized via halogen-exchange reactions using precursors like chlorobenzene with metal fluorides (e.g., KF) under high-temperature conditions . Purification often involves fractional distillation or recrystallization to achieve >99% purity, critical for spectroscopic applications. Patent methodologies (e.g., US3277192) describe catalytic fluorination processes using iodine pentafluoride .

Q. How can researchers characterize HFB’s spectroscopic properties using advanced techniques?

¹⁹F-NMR spectroscopy is the primary tool for structural analysis, with chemical shifts simulated computationally (DFT methods) and validated against experimental data (R² > 0.99 for derivatives). IR and Raman spectroscopy further resolve vibrational modes, particularly C-F stretching at 1,350–1,450 cm⁻¹ . Discrepancies between simulated and experimental shifts (errors up to 9.58 ppm) highlight the need for calibrated computational models .

Q. What experimental methods are used to determine HFB’s thermodynamic stability and phase behavior?

Vapor-liquid equilibrium (VLE) studies using static or recirculation apparatuses measure binary mixtures (e.g., CO₂ + C₆F₆) at 20–80°C . Thermal stability is assessed via thermogravimetric analysis (TGA), showing decomposition thresholds >480°C in fluorinated mixtures . Ionization energy (9.9108 eV) is determined via mass-analyzed threshold ionization (MATI) spectroscopy .

Advanced Research Questions

Q. What mechanistic insights explain HFB’s reactivity in nucleophilic aromatic substitution?

HFB undergoes addition-elimination with nucleophiles (e.g., sodium methoxide), forming a Meisenheimer complex as the rate-determining intermediate. Computational studies reveal transition-state geometries and charge redistribution during C-F bond cleavage . Catalytic C–F activation via nickel-NHC complexes involves ligand-dependent pathways, validated by kinetic isotope effects and DFT calculations .

Q. How reliable are computational models for predicting HFB’s electronic and vibrational properties?

DFT simulations of ¹⁹F-NMR shifts show high correlation (R² > 0.97) but require error correction (±5 ppm) due to solvent and relativistic effects . Jahn-Teller distortion parameters for C₆F₆⁺ are calculated using potential energy surfaces, aligning with MATI spectra within 0.1 eV accuracy .

Q. What experimental evidence supports HFB’s role in probing tissue oxygenation in vivo?

HFB’s high gas solubility and ¹⁹F-NMR visibility enable real-time oxygen mapping in tumors. Studies using murine models correlate HFB’s spin-lattice relaxation (T₁) with pO₂ levels, validated by EPR oximetry .

Q. How does UV irradiation induce structural isomerization in HFB?

UV light (254 nm) triggers HFB’s isomerization to hexafluoro-Dewar benzene, monitored via GC-MS and ¹⁹F-NMR. Quantum yields and photostationary states are quantified using time-resolved spectroscopy .

Q. Methodological Challenges & Data Analysis

Q. How can researchers resolve contradictions in reported thermodynamic data for HFB?

Discrepancies in vapor-liquid equilibrium (e.g., CO₂ + C₆F₆) arise from calibration differences in static vs. dynamic methods. Meta-analyses recommend cross-validating with ab initio calculations (e.g., Peng-Robinson equations) .

Q. What gaps exist in understanding HFB’s environmental and toxicological profiles?

Limited data on bioaccumulation and chronic toxicity persist, as noted in the ATSDR toxicological profile . Current studies focus on metabolic pathways using in vitro hepatocyte models and LC-MS metabolomics.

Q. What unresolved questions drive contemporary HFB research?

Key gaps include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene (C₆H₆)

Aromaticity :

- Hexafluorobenzene and benzene exhibit distinct aromatic behaviors. Nuclear Independent Chemical Shift (NICS) calculations reveal that benzene has a NICS(0) value of −8.7 ppm, indicating strong aromaticity, while HFB shows −18.0 ppm, suggesting reduced aromatic character due to fluorine's electron-withdrawing effects . Block-localized wave (BLW) analyses further confirm that benzene retains greater aromatic stabilization than HFB .

- Fluorine substituents in HFB induce local paratropic contributions, altering π-electron delocalization compared to benzene .

- Physical Properties: Property Benzene this compound Melting Point (°C) 5.5 5.2 Boiling Point (°C) 80.1 80.3 Density (g/cm³) 0.876 1.612 LogP (Hydrophobicity) 2.13 2.15 Despite similar hydrophobicity, HFB’s higher density and polarity (ε = 2.05) make it a superior solvent for non-polar reactions compared to benzene (ε = 2.28) .

Supramolecular Interactions :

Mixtures of benzene and HFB form metastable molecular complexes due to complementary electrostatic interactions (electron-rich benzene rings and electron-deficient HFB) . These complexes exhibit unique solidification behaviors, though they often dissociate before complete crystallization .

Pentafluoropyridine (C₅F₅N)

Reactivity :

Pentafluoropyridine demonstrates broader nucleophilic reactivity than HFB. For example, it reacts with lysine and tyrosine residues under mild conditions, whereas HFB is selective for cysteine in peptide arylation . This difference arises from the electron-deficient pyridine ring in pentafluoropyridine, which enhances electrophilicity.

All-cis 1,2,3,4,5,6-Hexafluorocyclohexane

- Electrostatic Complementarity :

Unlike HFB, which interacts with benzene via face-to-face π-stacking, all-cis hexafluorocyclohexane adopts a Janus face conformation, enabling electrostatic interactions between its fluorinated and hydrogenated faces . This property is exploited in supramolecular assemblies for materials science .

Solvent Performance:

HFB’s low polarity facilitates high turnover frequencies (TOFs) in epoxidation catalysis, though hexafluoroisopropanol outperforms it in reactions requiring strong Lewis acid activation .

Electronic Effects in Coordination Chemistry:

- HFB’s electron-withdrawing fluorines stabilize metal complexes (e.g., Pt adducts with fluoro-olefins) more effectively than non-fluorinated aromatics .

- In contrast, benzene forms weaker adducts with transition metals, limiting its use in organometallic catalysis .

Key Research Findings

- Aromaticity Controversy : While early studies suggested HFB and benzene share similar magnetic aromaticity , advanced NICS and BLW analyses confirm reduced aromaticity in HFB due to fluorine’s electron-withdrawing effects .

- Biological Interactions : Despite comparable logP values, HFB’s fluorinated surface alters cation-π interactions in biological systems, as shown in potassium channel studies .

Properties

IUPAC Name |

1,2,3,4,5,6-hexafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBFAOFFOQMSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31668-87-8 | |

| Record name | Benzene, 1,2,3,4,5,6-hexafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31668-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5043924 | |

| Record name | Hexafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Hawley] Colorless clear liquid; Melting point = 3.7-41 deg C; [MSDSonline] | |

| Record name | Hexafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

84.5 [mmHg] | |

| Record name | Hexafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

392-56-3 | |

| Record name | Hexafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5,6-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMC18T611K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.